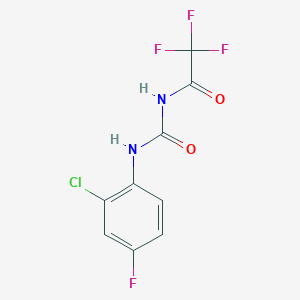![molecular formula C22H18F3NO3 B284255 N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284255.png)
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide, commonly known as PTB or PTB-B, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTB-B belongs to the class of benzamide derivatives and is known for its ability to modulate the activity of certain enzymes and receptors in the body.
Wirkmechanismus
PTB-B acts as an inhibitor of the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation. It binds to the ATP-binding site of PI3K and prevents its activation, thereby inhibiting downstream signaling pathways. This leads to decreased cell proliferation and increased apoptosis, which is beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
PTB-B has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PTB-B in lab experiments is its specificity for the PI3K/Akt pathway, which allows for targeted inhibition of this pathway. However, one limitation is that its effects may vary depending on the specific cell type and experimental conditions used.
Zukünftige Richtungen
There are several potential future directions for research on PTB-B. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to modulate the activity of GSK-3β. Additionally, further studies are needed to better understand the pharmacokinetics and toxicity of PTB-B in vivo.
Synthesemethoden
The synthesis of PTB-B involves several steps, including the reaction of 2-phenoxyethanol with 2,5-difluoro-4-nitrobenzoyl chloride followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 4-amino-3-(trifluoromethyl)phenol to yield PTB-B.
Wissenschaftliche Forschungsanwendungen
PTB-B has been studied extensively for its potential therapeutic applications in various fields of research, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to modulate the activity of several enzymes and receptors, including PI3K, Akt, and GSK-3β, which are involved in various cellular processes such as cell proliferation, apoptosis, and differentiation.
Eigenschaften
Molekularformel |
C22H18F3NO3 |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H18F3NO3/c23-22(24,25)17-11-12-20(29-14-13-28-18-9-5-2-6-10-18)19(15-17)26-21(27)16-7-3-1-4-8-16/h1-12,15H,13-14H2,(H,26,27) |
InChI-Schlüssel |
SQTFQHUCLFHFEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCCOC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)

